molecular formula C17H14Cl2N2O3 B2615129 2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline CAS No. 313276-67-4

2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline

Cat. No.: B2615129
CAS No.: 313276-67-4
M. Wt: 365.21
InChI Key: FZKRHSMSELOSHG-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline is a synthetically designed small molecule that serves as a versatile scaffold for medicinal chemistry and drug discovery programs. Its structure incorporates key pharmacophores known to confer significant biological activity, making it a valuable compound for investigating novel therapeutic agents. Quinazoline derivatives are recognized for their wide range of pharmacological applications, particularly in oncology . The 4-(3,4,5-trimethoxyphenyl) moiety is a prominent structural feature associated with potent antiproliferative activity, as it is known to interact effectively with tubulin, a key protein target in cancer therapy . This interaction can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cells. Furthermore, the strategic chlorine substitutions at the 2 and 6 positions of the quinazoline core provide reactive sites for further synthetic modification, allowing researchers to create diverse libraries of analogs for structure-activity relationship (SAR) studies. This compound is expected to be of high interest in developing new chemical entities targeting various kinases and other enzymes involved in signal transduction pathways. Beyond oncology, this quinazoline derivative also holds promise for research into anti-infective agents. The quinazolinone scaffold, a closely related structure, has demonstrated notable antibacterial and anti-biofilm activities against resilient pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . This suggests potential applications for this compound in exploring new mechanisms to overcome multidrug-resistant bacterial infections. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,6-dichloro-4-(3,4,5-trimethoxyphenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c1-22-13-6-9(7-14(23-2)16(13)24-3)15-11-8-10(18)4-5-12(11)20-17(19)21-15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKRHSMSELOSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichloroaniline and 3,4,5-trimethoxybenzaldehyde.

    Condensation Reaction: The first step involves the condensation of 2,6-dichloroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under acidic conditions, typically using hydrochloric acid, to form the quinazoline ring.

    Purification: The final product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated processes can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding quinazoline carboxylic acids or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Substituted quinazoline derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced quinazoline derivatives.

    Hydrolysis: Quinazoline carboxylic acids or amides.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline, have been extensively studied for their potential as anticancer agents. They act primarily as inhibitors of specific kinases involved in cancer progression.

  • Mechanism of Action : These compounds inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cancers such as breast, prostate, and pancreatic cancers. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that quinazoline derivatives exhibited significant antiproliferative effects against multiple cancer cell lines. For instance, compounds similar to this compound showed promising results with a growth inhibition (GI) value of over 80% against non-small cell lung cancer cells .
    • Another research highlighted the effectiveness of quinazoline derivatives in inhibiting vascular endothelial growth factor receptor (VEGFR) activity, which is vital for tumor angiogenesis .

Anti-inflammatory Properties

The compound also shows promise in treating inflammatory diseases.

  • Therapeutic Applications : It has been indicated for use in conditions such as rheumatoid arthritis and inflammatory bowel diseases. Its anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines and pathways .
  • Research Findings : In vivo studies have reported that quinazoline derivatives can significantly reduce edema and inflammation markers in animal models. For example, certain derivatives demonstrated a reduction in inflammation by up to 36% at specific dosages .

Antimicrobial Activity

Another important application of this compound is its antimicrobial properties.

  • Spectrum of Activity : The compound has shown efficacy against a range of pathogens including Gram-positive and Gram-negative bacteria. It was particularly effective against Mycobacterium smegmatis and other bacterial strains .
  • Case Studies :
    • In laboratory settings, quinazoline derivatives were tested against various microorganisms with results indicating strong antibacterial activity compared to standard antibiotics. For instance, certain derivatives exhibited a zone of inhibition greater than 16 mm against resistant bacterial strains .

Summary of Applications

Application AreaMechanism/ActionNotable Findings
AnticancerPI3K pathway inhibition>80% GI against non-small cell lung cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokinesUp to 36% reduction in edema in animal models
AntimicrobialBroad-spectrum antibacterial activitySignificant inhibition against Mycobacterium smegmatis

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Anticancer Activity : While 3,4,5-trimethoxy derivatives generally show promise (e.g., compound 6h in ), their efficacy can vary depending on core substitutions. For instance, compound 14 () was less potent than bromo-substituted analogues, suggesting that electronic effects of halogens may outweigh methoxy benefits in some cases .
  • Tubulin Binding : and present conflicting results: 3,4,5-trimethoxy groups alone were less active in indole-2-ones but critical in quinazolines when paired with chloro groups .

Biological Activity

2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16Cl2N2O3
  • Molecular Weight : 373.23 g/mol

The compound features a quinazoline backbone with two chlorine atoms and a trimethoxy-substituted phenyl group, contributing to its biological activity.

1. Anticancer Activity

Research indicates that quinazoline derivatives exhibit potent anticancer properties. A study highlighted the cytotoxic effects of various quinazoline derivatives on cancer cell lines. Specifically, compounds similar to this compound demonstrated significant inhibition of cell proliferation in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines.

CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A3HT-2912

These results suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .

2. Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. The compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were noted to be significantly lower than standard antibiotics such as ciprofloxacin.

Bacterial StrainMIC (µg/mL)
S. aureus15.67
E. coli31.25

This antimicrobial activity is attributed to the presence of electron-withdrawing groups in the structure which enhance interaction with bacterial targets .

3. Anti-inflammatory Properties

Quinazolines have been reported to possess anti-inflammatory effects through the inhibition of specific kinases involved in inflammatory pathways. The compound is believed to inhibit PI3K and mTOR pathways, which are critical in the progression of inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound inhibits lipid kinases and PI3K-related protein kinases which are vital in cell signaling pathways associated with cancer and inflammation.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in clinical settings:

  • Study on Prostate Cancer : A clinical trial investigated the use of a quinazoline derivative similar to our compound in patients with advanced prostate cancer. Results showed a marked reduction in tumor size and improved survival rates.
  • Antibiotic Resistance : In a study addressing antibiotic resistance, derivatives were tested against resistant strains of bacteria. The findings suggested that these compounds could serve as potential alternatives to traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dichloro-4-(3,4,5-trimethoxyphenyl)quinazoline, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves condensation of substituted benzaldehydes with quinazoline precursors under reflux conditions. For example, reacting 3,4,5-trimethoxybenzaldehyde with a dichlorinated quinazoline intermediate in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and crystallization (yields ~65%) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMSO for solubility), and reaction time (e.g., 4–18 hours under reflux) .

Q. How is the structural characterization of this compound validated using spectroscopic and crystallographic methods?

  • Methodological Answer : Confirmation relies on:

  • 1H/13C NMR : To verify methoxy (-OCH3) and aromatic proton environments .
  • X-ray diffraction : Resolves chloro-substitution patterns on the quinazoline core and dihedral angles between the trimethoxyphenyl group and quinazoline plane .
  • HRMS : Validates molecular weight (±1 ppm accuracy) .

Advanced Research Questions

Q. What mechanistic insights explain the role of the 3,4,5-trimethoxyphenyl group in enhancing cytotoxicity against cancer cell lines?

  • Methodological Answer : The trimethoxyphenyl moiety mimics natural antitumor agents (e.g., combretastatin) by binding to the colchicine site of tubulin, disrupting microtubule dynamics . Computational studies suggest methoxy groups engage in hydrogen bonding with Thr179 and Val238 residues in the colchicine-binding domain, enhancing affinity . In DHFR inhibition, the planar quinazoline core pairs with the trimethoxyphenyl group to block folate-binding pockets .

Q. How do molecular docking studies predict the interaction of this compound with DHFR, and what computational validation methods are employed?

  • Methodological Answer : Docking workflows (e.g., AutoDock Vina) use crystal structures of human DHFR (PDB: 1U72) and parasitic isoforms (e.g., Plasmodium DHFR). Key steps:

  • Grid parameterization : Focus on the NADPH-binding domain and active site (residues Phe31, Leu22).
  • Validation : Compare docking poses with known inhibitors (e.g., trimetrexate) and validate via MD simulations (RMSD <2 Å over 100 ns) .
  • Free energy calculations : MM-PBSA/GBSA quantifies ΔGbinding, prioritizing compounds with ΔG < -8 kcal/mol .

Q. What strategies address contradictory data in cytotoxicity assays between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise due to:

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., CYP3A4-mediated demethylation of methoxy groups) .
  • Solubility : Use co-solvents (e.g., PEG-400) or prodrug modifications (e.g., phosphate esters) to improve bioavailability .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to rule out non-DHFR targets .

Q. What synthetic modifications to the quinazoline core improve selectivity for parasitic vs. human DHFR isoforms?

  • Methodological Answer : Key modifications include:

  • Position 2/6 chloro substitution : Enhances steric hindrance to reduce human DHFR binding (IC50 ratio: Plasmodium DHFR/human DHFR >10) .
  • Trimethoxyphenyl vs. dimethoxyphenyl : The third methoxy group at C5 increases hydrophobic interactions with parasitic DHFR (ΔΔG = -1.2 kcal/mol) .
  • Heterocyclic appendages : Adding pyrazole or triazole rings at C4 improves selectivity by occupying parasite-specific subpockets .

Key Data from Evidence

  • Cytotoxicity : IC50 values for trimethoxyphenyl-containing derivatives range from 17.12 µM (MCF-7 cells) to >50 µM (HEK293 normal cells), indicating selectivity .
  • DHFR Inhibition : Quinazoline derivatives show Ki values of 0.8–2.3 nM for Plasmodium DHFR vs. 12–15 nM for human DHFR .
  • Synthetic Yields : Condensation reactions typically achieve 50–65% yields; thionation with P2S5 improves solubility but reduces activity .

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